(3R)-1-(2,2-difluoroethyl)-3-methylpiperazine dihydrochloride
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Overview
Description
(3R)-1-(2,2-difluoroethyl)-3-methylpiperazine dihydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural and chemical properties. This compound features a piperazine ring substituted with a difluoroethyl group and a methyl group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-(2,2-difluoroethyl)-3-methylpiperazine dihydrochloride typically involves the difluoromethylation of piperazine derivatives. One common method includes the reaction of 3-methylpiperazine with difluoroethylating agents under controlled conditions. The reaction is often carried out in the presence of a base and a solvent such as acetonitrile or dimethylformamide (DMF) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to enhance yield and purity. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process, ensuring consistency and scalability .
Chemical Reactions Analysis
Types of Reactions
(3R)-1-(2,2-difluoroethyl)-3-methylpiperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoroethyl ketones, while substitution reactions can produce a variety of functionalized piperazine derivatives .
Scientific Research Applications
(3R)-1-(2,2-difluoroethyl)-3-methylpiperazine dihydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored as a precursor for pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (3R)-1-(2,2-difluoroethyl)-3-methylpiperazine dihydrochloride involves its interaction with specific molecular targets. The difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- (3R)-1-(2,2-difluoroethyl)-3-methylpiperazine
- (3R)-1-(2,2-difluoroethyl)-3-ethylpiperazine
- (3R)-1-(2,2-difluoroethyl)-3-phenylpiperazine
Uniqueness
The uniqueness of (3R)-1-(2,2-difluoroethyl)-3-methylpiperazine dihydrochloride lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluoroethyl group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for research and development .
Properties
CAS No. |
2694056-61-4 |
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Molecular Formula |
C7H16Cl2F2N2 |
Molecular Weight |
237.12 g/mol |
IUPAC Name |
(3R)-1-(2,2-difluoroethyl)-3-methylpiperazine;dihydrochloride |
InChI |
InChI=1S/C7H14F2N2.2ClH/c1-6-4-11(3-2-10-6)5-7(8)9;;/h6-7,10H,2-5H2,1H3;2*1H/t6-;;/m1../s1 |
InChI Key |
SLANQXFVAYUCPJ-QYCVXMPOSA-N |
Isomeric SMILES |
C[C@@H]1CN(CCN1)CC(F)F.Cl.Cl |
Canonical SMILES |
CC1CN(CCN1)CC(F)F.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
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